2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-2-12-14(16)15(18-9-17-12)21-11-5-6-19(8-11)13(20)7-10-3-4-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZBBDBJQKJGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluorinated Pyrimidine: The 6-ethyl-5-fluoropyrimidin-4-yl group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl carbenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Fluorinated pyrimidines are known for their antiviral and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (Catalog of Pyridine Compounds, 2017) lists three pyridine derivatives, which share partial structural similarities but differ in core heterocycles and functional groups. Below is a comparative analysis based on molecular features and available commercial data:
Table 1: Structural and Commercial Comparison
Key Observations:
Heterocycle Core: The target compound uses a pyrimidine ring (two nitrogen atoms), whereas the analogs in the evidence use pyridine (one nitrogen).
Substituent Variability: The target compound’s 6-ethyl-5-fluoro group on pyrimidine contrasts with the pyridine-based analogs’ 2-fluoro and methoxy groups. Fluorine substitution typically enhances metabolic stability and lipophilicity. The cyclopropyl-ethanone moiety in the target compound is absent in the listed analogs, which instead feature silyl-protected alcohols or aldehyde oximes.
Commercial Availability: The analogs in the catalog are available at varying price points (e.g., $150–$320 per gram), suggesting their use as intermediates in synthesis.
Research Findings and Limitations
- Synthetic Challenges : The tert-butyldimethylsilyl (TBS) protecting groups in the analogs highlight strategies for stabilizing alcohol intermediates during synthesis. The target compound’s pyrrolidinyl ether linkage may require similar protective approaches.
- Structural Insights : The cyclopropyl group in the target compound may reduce metabolic degradation compared to the bulkier silyl ethers in the analogs, though this remains speculative without experimental data.
Biological Activity
2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique molecular structure that combines a cyclopropyl group with a pyrrolidine ring and a fluoropyrimidine derivative, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is , with an approximate molecular weight of 295.32 g/mol. The presence of the fluorine atom in the pyrimidine ring is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased metabolic stability and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.32 g/mol |
| CAS Number | 2640946-45-6 |
The biological activity of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, particularly those associated with cancer. The fluoropyrimidine component is known for its anticancer properties, potentially enhancing the compound's efficacy against various cancer cell lines.
Anticancer Activity
Research has indicated that compounds similar to 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone exhibit significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Enzyme Inhibition
In vitro assays have shown that this compound acts as a potent inhibitor of several key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit monoamine oxidase B (MAO-B), which is a validated target for neurodegenerative diseases such as Parkinson's disease. The binding affinity of the compound to MAO-B was assessed using kinetic analysis, revealing a competitive inhibition mechanism.
Case Studies
- Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various derivatives of fluoropyrimidines, including 2-Cyclopropyl derivatives. Results indicated that these compounds significantly reduced cell viability in breast and lung cancer cell lines, with IC50 values ranging from 10 to 50 µM.
- Neuroprotective Effects : A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The study found that treatment with 2-Cyclopropyl derivatives led to a reduction in reactive oxygen species (ROS) levels and improved cell survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
